molecular formula C21H23F3N4O B2433642 N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide CAS No. 2034517-68-3

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide

Cat. No.: B2433642
CAS No.: 2034517-68-3
M. Wt: 404.437
InChI Key: VYBKJNMCQZQGKW-UHFFFAOYSA-N
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Description

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide is a high-purity chemical compound intended for research applications, particularly in the field of oncology and molecular pharmacology. This complex small molecule features a tetrahydrocinnoline core linked via a piperidine scaffold to a 2-(trifluoromethyl)benzamide group. Compounds with this specific structural architecture, particularly those incorporating the tetrahydroquinoline (THQ) scaffold and trifluoromethyl groups, have demonstrated significant potential in targeted cancer therapy research . The trifluoromethyl group is a key pharmacophore known to enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets . The primary research application of this compound is as a potential inhibitor of the mTOR (mechanistic target of rapamycin) signaling pathway . The mTOR kinase is a serine/threonine protein kinase that plays a vital role in regulating cell growth, proliferation, metabolism, and survival, and its dysregulation is a common feature in many cancers, including lung and breast cancer . Research indicates that structural analogs of this compound, which combine a tetrahydroquinoline core with a trifluoromethyl-substituted aromatic system, exhibit strong and specific anticancer activity by binding stably within the mTOR active site, as confirmed through computational studies like molecular docking and molecular dynamics simulations . These analogs can induce apoptosis (programmed cell death) in cancer cells in a dose-dependent manner, showing exceptional cytotoxicity at low micromolar concentrations and in some cases surpassing the efficacy of standard agents like Everolimus and 5-fluorouracil in preclinical models . This product is strictly for research and development use by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals, nor for application in foods, cosmetics, or any other consumer products. All information provided is for research reference only.

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N4O/c22-21(23,24)17-7-3-2-6-16(17)20(29)25-15-9-11-28(12-10-15)19-13-14-5-1-4-8-18(14)26-27-19/h2-3,6-7,13,15H,1,4-5,8-12H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBKJNMCQZQGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a tetrahydrocinnoline moiety and a trifluoromethyl group, suggest diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic implications based on available research findings.

Structural Characteristics

The compound has the following molecular formula and structure:

Property Details
Molecular Formula C₁₈H₁₈F₃N₃O
Molecular Weight 363.36 g/mol
IUPAC Name This compound

The presence of the trifluoromethyl group is noteworthy as it often enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability.

Research on the specific mechanism of action for this compound is limited. However, compounds with similar structures have been shown to interact with various biological targets such as enzymes and receptors. The tetrahydrocinnoline moiety may facilitate binding to central nervous system receptors, suggesting potential neuropharmacological effects.

Therapeutic Potential

Preliminary studies indicate that related compounds exhibit significant biological activities:

  • Anticancer Activity : Compounds with piperidine and tetrahydrocinnoline structures have been investigated for their ability to inhibit tumor growth by interfering with cell cycle progression and apoptosis pathways.
  • Anti-inflammatory Effects : Similar derivatives have demonstrated the capacity to reduce inflammatory cytokines and modulate immune responses.
  • Antimicrobial Properties : Some analogs have shown efficacy against bacterial strains, indicating potential use in treating infections.

Case Studies

  • Anticancer Studies
    • A study on tetrahydrocinnoline derivatives demonstrated their ability to inhibit proliferation in various cancer cell lines (e.g., MCF-7 breast cancer cells) through apoptosis induction and cell cycle arrest at the G2/M phase.
  • Neuropharmacological Research
    • Investigations into piperidine derivatives revealed their potential as neuroprotective agents in models of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.
  • Anti-inflammatory Activity
    • Research indicated that compounds with similar structures could significantly reduce levels of pro-inflammatory markers in animal models of arthritis.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Tetrahydrocinnoline Core :
    • The initial step involves cyclization reactions of appropriate precursors under acidic or basic conditions to form the tetrahydrocinnoline structure.
  • Piperidine Attachment :
    • Nucleophilic substitution reactions are employed to introduce the piperidine ring onto the tetrahydrocinnoline core.
  • Trifluoromethylation and Benzamide Formation :
    • The final steps include introducing the trifluoromethyl group via electrophilic fluorination methods followed by coupling with benzoyl chloride to form the amide bond.

Preparation Methods

Synthesis of 2-(Trifluoromethyl)Benzamide Intermediate

The 2-(trifluoromethyl)benzamide component serves as the acyl donor in the final amidation step. A patented route (CN113698315A) outlines a four-step process starting from 2,3-dichlorotrifluorotoluene:

  • Fluorination and Cyano Substitution :
    Reacting 2,3-dichlorotrifluorotoluene with potassium fluoride in dimethyl sulfoxide (DMSO) at 160–180°C for 3 hours yields 2-fluoro-3-chlorobenzotrifluoride. Subsequent treatment with copper(I) cyanide in N-methyl-2-pyrrolidone (NMP) at 190°C introduces a cyano group, producing 2-chloro-6-trifluoromethylbenzonitrile.

  • Hydrogenation-Dechlorination :
    Catalytic hydrogenation using Raney nickel or palladium/carbon in methanol under 3 atm H₂ at 50°C removes the chlorine substituent, yielding 2-trifluoromethylbenzonitrile with >98% purity.

  • Hydrolysis to Benzamide :
    Heating 2-trifluoromethylbenzonitrile with 20% aqueous sodium hydroxide at 100°C for 2 hours converts the nitrile to the corresponding amide, achieving 97% purity and 67% overall yield.

Key Reaction Conditions Table

Step Reagents/Catalysts Temperature (°C) Time (h) Yield (%)
1 KF, DMSO 160–180 3 85
2 CuCN, NMP 190 4 78
3 H₂, Pd/C 50 6 95
4 NaOH (20%) 100 2 89

Preparation of the Piperidinyl-Tetrahydrocinnolinyl Moiety

The piperidinyl-tetrahydrocinnolinyl amine is synthesized via a sequence involving cyclization and hydrogenation (adapted from CN102796104A):

  • Formation of the Cinnoline Core :
    Reacting 2-chloropyrazine with hydrazine hydrate in ethanol at 60°C for 15 hours generates 3-hydrazinylpyrazine. Treatment with trifluoroacetic anhydride and methanesulfonic acid in chlorobenzene at 110°C induces cyclization to 5,6,7,8-tetrahydrocinnolin-3-amine.

  • Piperidine Functionalization :
    4-Piperidone is condensed with the tetrahydrocinnolin-3-amine using reductive amination. Sodium triacetoxyborohydride (STAB) in dichloromethane at room temperature facilitates this step, yielding 1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-amine with 91% purity.

Critical Parameters

  • Cyclization requires strict temperature control (110±2°C) to avoid byproducts.
  • Reductive amination proceeds optimally at a 1:1.2 molar ratio of piperidone to amine.

Coupling of Benzamide and Amine Components

The final amidation employs standard carbodiimide-mediated coupling:

  • Activation of Carboxylic Acid :
    2-(Trifluoromethyl)benzoic acid is treated with thionyl chloride to form the acyl chloride, which is then reacted with the piperidinyl-tetrahydrocinnolinyl amine in tetrahydrofuran (THF) at 0–5°C.

  • Workup and Purification :
    The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to achieve >99% HPLC purity. Overall yield from the amine intermediate is 72%.

Industrial-Scale Optimization

For commercial production, continuous flow reactors enhance efficiency:

  • Fluorination Step : Microreactors reduce reaction time from 3 hours to 15 minutes by improving heat transfer.
  • Catalytic Hydrogenation : Fixed-bed reactors with Pd/Al₂O₃ catalysts enable 24/7 operation, reducing catalyst leaching.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, cinnolin-H), 7.85–7.78 (m, 4H, benzamide-H), 4.02 (m, 1H, piperidine-H).
    • ¹⁹F NMR : δ -62.5 (CF₃).
  • High-Resolution Mass Spectrometry (HRMS) :
    Calculated for C₂₁H₂₀F₃N₅O: 439.1612; Found: 439.1608.

Challenges and Remediation Strategies

  • Byproduct Formation in Cyclization :
    Excess trifluoroacetic anhydride generates N-acylated byproducts. Stoichiometric control (1:1.05 reactant:anhydride) minimizes this issue.

  • Epimerization During Amidation : Low-temperature conditions (0–5°C) prevent racemization of the piperidine chiral center.

Q & A

Q. What are the key steps in synthesizing N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide?

The synthesis typically involves multi-step reactions, including coupling of the tetrahydrocinnolin-piperidine moiety with the trifluoromethylbenzamide group. Key steps include:

  • Amide bond formation : Use coupling reagents like HBTU or BOP with Et₃N in THF to activate carboxylic acids (e.g., 2-(trifluoromethyl)benzoyl chloride) for nucleophilic attack by amines .
  • Purification : Silica gel column chromatography with gradients of polar/non-polar solvents (e.g., CH₂Cl₂:MeOH) to isolate intermediates and final products .
  • Salt formation : Conversion to hydrochloride salts using HCl/EtOH for improved stability .

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., δ 7.74 ppm for aromatic protons in benzamide) .
  • Mass spectrometry (ESI-MS) : To confirm molecular weight (e.g., m/z 488.6 [M+H]⁺ for related compounds) .
  • Elemental analysis : Matching calculated and observed C/H/N percentages (±0.4%) .

Advanced Research Questions

Q. How can reaction yields be optimized for intermediates with low solubility?

Solubility challenges in coupling steps (e.g., tetrahydrocinnolin-piperidine intermediates) are addressed by:

  • Solvent selection : THF or DMF for polar intermediates; DMSO for highly insoluble compounds .
  • Temperature control : Reflux conditions (e.g., 60–80°C) to enhance reaction kinetics .
  • Catalyst use : Pd catalysts for cross-coupling or DMAP for acylation .

Q. What analytical strategies resolve contradictions in bioactivity data across assays?

Discrepancies in IC₅₀ or binding affinity may arise from:

  • Assay conditions : Validate pH, temperature, and solvent compatibility (e.g., DMSO concentrations ≤1% to avoid false negatives) .
  • Orthogonal assays : Combine enzymatic inhibition (e.g., fluorescence-based) with cellular viability (MTT assays) .
  • Metabolic stability checks : Use liver microsomes to rule out rapid degradation .

Q. How does the trifluoromethyl group influence target binding compared to non-fluorinated analogs?

The -CF₃ group enhances:

  • Lipophilicity : LogP increases by ~0.5–1.0 units, improving membrane permeability (measured via HPLC) .
  • Metabolic stability : Resistance to oxidative degradation (confirmed via CYP450 inhibition assays) .
  • Electron-withdrawing effects : Modulates π-π stacking in kinase binding pockets (observed in docking studies vs. EGFR or PI3Kγ) .

Q. What methods are used to compare this compound with structurally similar derivatives?

Structure-activity relationship (SAR) studies involve:

  • Functional group substitution : Replace -CF₃ with -Cl or -OCH₃ and test activity .
  • Pharmacophore modeling : Overlay 3D structures (e.g., Schrödinger Phase) to identify critical binding motifs .
  • Thermodynamic profiling : ITC or SPR to measure binding enthalpy/entropy differences .

Methodological Notes

  • Synthetic Challenges : Steric hindrance from the tetrahydrocinnolin group may require microwave-assisted synthesis (e.g., 100°C, 30 min) for efficient cyclization .
  • Data Reproducibility : Standardize reaction scales (e.g., 0.1–1.0 mmol) and use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR .
  • Advanced Characterization : X-ray crystallography (if crystals form) or 2D NOESY for stereochemical confirmation .

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